![molecular formula C21H20N2O4 B253096 Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide, also known as FICZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FICZ is a derivative of tryptophan, an essential amino acid that is involved in various biological processes. FICZ has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that is involved in various biological processes. Activation of AhR by Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide leads to the induction of various genes involved in cell cycle regulation, apoptosis, and immune response. Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has also been shown to have direct effects on immune cells, leading to the modulation of their activity.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has also been shown to modulate the activity of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has several advantages as a research tool, including its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experimental systems. However, Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide.
Orientations Futures
There are several potential future directions for research on Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide. One area of interest is the development of new cancer therapies based on Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide. It is also important to further explore the immunomodulatory effects of Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide and its potential applications in the treatment of autoimmune diseases. Additionally, there is a need for further studies on the safety and toxicity of Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide, particularly in the context of long-term exposure. Overall, Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide is a promising candidate for further research and has the potential to lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide can be synthesized through a multistep process involving the reaction of tryptophan with various reagents. The most common method involves the use of a palladium catalyst, which allows for the formation of the desired product in high yields. Other methods involve the use of different catalysts and reaction conditions, but the overall process remains similar.
Applications De Recherche Scientifique
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects, making it a promising candidate for the development of new cancer therapies. Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide has also been shown to have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Nom du produit |
Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)27-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
HFRAAKFRYWBMBY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



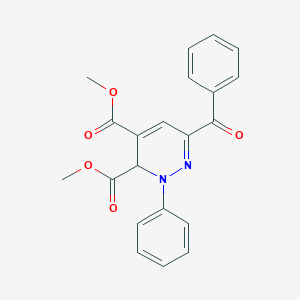
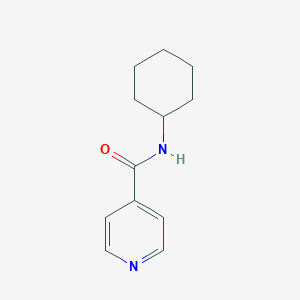
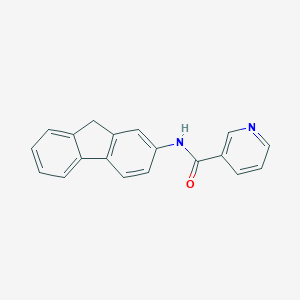
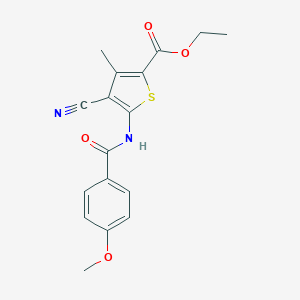
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
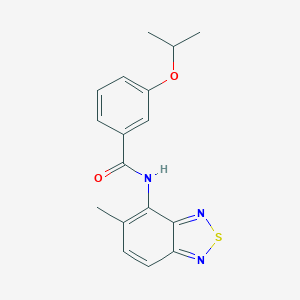
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
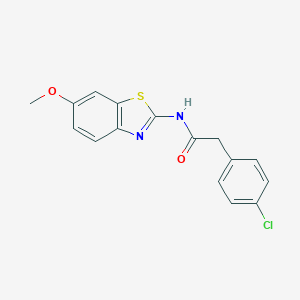
![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)